[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine
Description
[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine is a substituted biphenylmethanamine derivative featuring a fluorine atom at the 3-position and a methoxy group at the 4-position on the pendant phenyl ring. The presence of electron-withdrawing (fluoro) and electron-donating (methoxy) groups likely influences its solubility, metabolic stability, and receptor-binding affinity compared to simpler aromatic amines .
Properties
IUPAC Name |
[4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUTYCMXMDIYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine, also known by its CAS number 1183985-17-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with both a fluorine and a methoxy group, which are known to influence its biological properties. The presence of these substituents can enhance lipophilicity and metabolic stability, which are critical for drug-like characteristics.
Molecular Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18F1N1O1 |
| Molecular Weight | 273.32 g/mol |
| CAS Number | 1183985-17-2 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The fluorine atom enhances the compound's ability to form halogen bonds, potentially increasing binding affinity to target proteins.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives with similar structural motifs have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Case Study:
A study evaluating the cytotoxicity of structurally related compounds found that modifications in the phenyl ring significantly affected their IC50 values against MCF-7 cells, with some derivatives achieving IC50 values as low as 5.4 μM .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
Research Findings:
Inhibitory assays revealed that compounds with similar structures could effectively inhibit COX-2 and lipoxygenases (LOX), suggesting that this compound may share this property .
Summary of Biological Activities
| Activity Type | Target/Effect | IC50 Value |
|---|---|---|
| Antitumor | MCF-7 Cell Line | 5.4 μM |
| Enzyme Inhibition | COX-2 | Moderate Activity |
| Lipoxygenase Inhibition | LOX-5/15 | Moderate Activity |
Scientific Research Applications
Medicinal Chemistry
The unique functional groups present in [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine make it a valuable building block for synthesizing more complex molecules with potential therapeutic effects. Research indicates that compounds with similar structures have shown promise as antimicrobial agents and modulators of enzymatic activities, particularly in cancer treatment and other diseases.
Case Study: Anticancer Activity
A series of compounds derived from similar structures have been evaluated for their anticancer properties. For instance, derivatives exhibiting structural similarities to this compound have been tested for their ability to inhibit tubulin polymerization, a crucial process in cancer cell division . The modifications in substituent positions significantly impact their efficacy against various cancer cell lines.
Synthetic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry. It can participate in reductive amination reactions, allowing for the formation of secondary and tertiary amines from aldehydes or ketones. This property is particularly useful for synthesizing complex organic molecules used in pharmaceuticals.
Synthetic Route Example:
One notable synthetic route involves the reaction of 3-fluoro-4-methoxybenzonitrile with Raney Nickel in methanol, yielding high purity products suitable for further applications .
Research into the biological interactions of this compound has revealed potential binding affinities to various protein kinases and enzymes involved in cellular signaling pathways. These interactions may lead to alterations in enzyme activity that could be beneficial for therapeutic applications.
Binding Affinity Studies:
Studies have indicated that compounds similar to this compound can effectively bind to specific targets within cells, potentially modulating cellular processes such as proliferation and apoptosis .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Similarity Index |
|---|---|---|
| (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine | Structure | 0.96 |
| (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine HCl | Structure | 0.95 |
| (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine HCl | Structure | 0.91 |
| (4-Fluoro-2-methoxyphenyl)methanamine | Structure | 0.84 |
| (2-Fluoro-6-methoxyphenyl)methanamine | Structure | 0.81 |
This table illustrates the structural similarities between this compound and related compounds, highlighting how variations in substituent positions can affect their chemical behavior and biological activity.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation under controlled conditions:
-
Mechanistic Insight :
Oxidation of the amine group typically proceeds via intermediate imine formation, followed by further oxidation to a nitrile or nitro compound . The methoxy group can be demethylated to a hydroxyl group under strong acidic or oxidative conditions .
Reduction Reactions
The amine group itself is a reduction product, but further reductions target other functionalities:
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Example Synthesis :
In a related biphenyl system, reductive amination of an aldehyde intermediate with 3-chloro-4-fluoroaniline using NaBH<sub>4</sub>/I<sub>2</sub> yielded a secondary amine with 85–90% efficiency .
Substitution Reactions
The fluorine and methoxy groups participate in nucleophilic aromatic substitution (NAS) and electrophilic reactions:
-
Key Data :
Fluorine substitution with ammonia under palladium catalysis (Suzuki-Miyaura conditions) yielded aminobiphenyl derivatives in 55–71% . Demethylation of the methoxy group using BBr<sub>3</sub> produced the hydroxyl analog .
Cross-Coupling Reactions
The biphenyl scaffold enables palladium-mediated couplings:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)<sub>2</sub>, SPhos ligand, K<sub>3</sub>PO<sub>4</sub> | Extended biaryl systems | 60–75% |
-
Conditions :
Optimized reactions used DMF at 80°C with tetrabutylammonium fluoride (TBAF) to enhance coupling efficiency .
Functional Group Transformations
The amine group undergoes derivatization:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Schiff Base Formation | Aldehydes/ketones, EtOH, reflux | Imine derivatives | 80–90% | |
| Amide Formation | AcCl, pyridine | Acetylated derivative | 95% |
-
Structural Confirmation :
Imine formation was confirmed by <sup>1</sup>H NMR (disappearance of -NH<sub>2</sub> signal at 4.17 ppm and appearance of -CH=N- at 8.3 ppm) .
Thermal and Stability Studies
-
Thermal Degradation : Decomposition above 250°C, forming fluorinated aromatic byproducts .
-
pH-Dependent Stability : Stable in neutral conditions but prone to hydrolysis under strongly acidic/basic conditions .
Mechanistic and Kinetic Insights
-
Fluorine Reactivity : The meta-fluoro substituent exhibits lower NAS reactivity compared to para-fluoro analogs due to electronic deactivation by the methoxy group .
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Amine pK<sub>a</sub> : Estimated pK<sub>a</sub> ~9.5, enabling protonation in acidic media .
Industrial-Scale Considerations
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their molecular characteristics, and notable differences:
Key Observations :
- Electron Effects: The 3-fluoro-4-methoxy substitution in the target compound likely enhances metabolic stability compared to non-halogenated analogs like [4-(Tert-butyl)phenyl]methanamine, as fluorine reduces oxidative degradation .
- Heterocyclic Derivatives : Oxazole-substituted methanamines (e.g., ) demonstrate the versatility of methanamine scaffolds in fragment-based screening, though their polarity differs significantly from the hydrophobic biphenyl system.
Preparation Methods
General Synthesis Approach
- Starting Materials : The synthesis often begins with the preparation of appropriate starting materials, such as 3-fluoro-4-methoxybenzene derivatives.
- Coupling Reactions : A key step involves coupling reactions, such as Suzuki or Heck reactions, to form the biphenyl core.
- Reduction and Amination : The nitro group is reduced to an amine, followed by the introduction of the methanamine group.
Chemical Reactions
This compound participates in various chemical reactions typical of aromatic amines, including:
- Electrophilic Substitution : Due to the presence of the amine group, it can undergo electrophilic substitution reactions.
- Nucleophilic Substitution : The fluorine atom can be replaced under certain conditions.
- Reductive Amination : The amine group can be further alkylated.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H14FNO |
| Molecular Weight | 231.26 g/mol |
| CAS No. | 1183985-17-2 |
| PubChem CID | 61033937 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine, and how can reaction yields be optimized?
- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the fluoromethoxyphenyl group to the benzylamine core. Optimize yields by controlling reaction temperature (80–110°C) and using ligands like XPhos . For purification, employ column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) followed by recrystallization in ethanol .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) and adjust stoichiometric ratios (amine:aryl halide = 1:1.2) to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons at δ 6.8–7.2 ppm) .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks (expected m/z: ~245.1 [M+H]) .
- Elemental Analysis : Validate C, H, N, and F content (±0.3% theoretical) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
